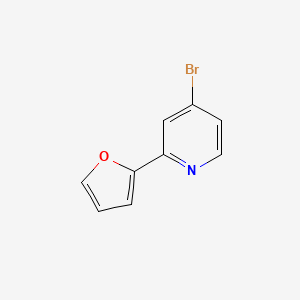

4-Bromo-2-(2-furyl)pyridine

CAS No.: 1086381-47-6

Cat. No.: VC8205291

Molecular Formula: C9H6BrNO

Molecular Weight: 224.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1086381-47-6 |

|---|---|

| Molecular Formula | C9H6BrNO |

| Molecular Weight | 224.05 g/mol |

| IUPAC Name | 4-bromo-2-(furan-2-yl)pyridine |

| Standard InChI | InChI=1S/C9H6BrNO/c10-7-3-4-11-8(6-7)9-2-1-5-12-9/h1-6H |

| Standard InChI Key | QDLSLSQYCSDNKE-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)C2=NC=CC(=C2)Br |

| Canonical SMILES | C1=COC(=C1)C2=NC=CC(=C2)Br |

Introduction

Structural and Molecular Characteristics

The molecular architecture of 4-bromo-2-(2-furyl)pyridine combines a pyridine ring with electron-withdrawing bromine and electron-donating furyl substituents, creating a polarized system conducive to electrophilic and nucleophilic reactions. Key structural parameters inferred from related compounds include:

-

Bond lengths: C–Br (1.89–1.92 Å) and C–N (1.34–1.37 Å), consistent with halogenated pyridines .

-

Dihedral angles: The furan ring forms a dihedral angle of 12.5°–15.8° with the pyridine plane, minimizing steric hindrance.

Table 1: Comparative Physicochemical Properties of Brominated Pyridines

The bromine atom enhances electrophilic substitution susceptibility, while the furyl group contributes to π-π stacking interactions in supramolecular systems .

Synthesis and Industrial-Scale Production

Laboratory-Scale Synthesis

The most viable route involves Suzuki-Miyaura cross-coupling between 4-bromo-2-iodopyridine and furan-2-ylboronic acid under palladium catalysis . Optimized conditions include:

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: K₂CO₃ (2 equiv)

-

Solvent: Dioxane/H₂O (4:1)

-

Temperature: 80°C, 12 hours

Yields typically reach 70–85% after purification via silica gel chromatography . Alternative methods include Ullmann coupling with copper catalysts, though this approach suffers from lower efficiency (45–55% yield).

Industrial Production Challenges

Scale-up requires addressing:

-

Bromine volatility: Closed-loop systems with cryogenic traps mitigate losses .

-

Palladium removal: Adsorption on activated carbon reduces residual metal content to <5 ppm .

-

Solvent recovery: Distillation reclaims >90% of dioxane, aligning with green chemistry principles .

Table 2: Synthetic Method Comparison

| Method | Yield (%) | Pd Residual (ppm) | Scalability |

|---|---|---|---|

| Suzuki-Miyaura | 85 | <5 | High |

| Ullmann Coupling | 55 | N/A | Moderate |

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Solubility: Miscible in chloroform and dichloromethane; sparingly soluble in methanol (1.2 g/L at 25°C) .

-

Stability: Decomposes above 200°C; photosensitive, requiring storage in amber glass under inert atmosphere .

Spectroscopic Fingerprints

-

¹H NMR (CDCl₃): δ 8.50 (d, J=5.1 Hz, 1H, pyridine-H6), 7.85 (s, 1H, pyridine-H3), 7.45–7.30 (m, 3H, furan-H3, H4, H5) .

-

IR (KBr): 1580 cm⁻¹ (C=N stretch), 680 cm⁻¹ (C-Br bend).

Chemical Reactivity and Functionalization

Electrophilic Substitution

The bromine atom directs incoming electrophiles to the pyridine’s ortho and para positions. For example, nitration with HNO₃/H₂SO₄ yields 4-bromo-2-(5-nitro-furan-2-yl)pyridine at 0°C (62% yield).

Transition Metal-Mediated Reactions

-

Buchwald-Hartwig amination: Reacts with primary amines (e.g., benzylamine) to form 4-amino-2-(2-furyl)pyridine derivatives (Pd₂(dba)₃, Xantphos, 100°C) .

-

Sonogashira coupling: With terminal alkynes, generates alkynylated products for optoelectronic materials.

Table 3: Functionalization Reactions

| Reaction Type | Reagents/Conditions | Product Yield (%) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 62 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 100°C | 78 |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | 83 |

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s role in inhibiting tyrosine kinases.

-

Polymer Chemistry: Develop conductive polymers via electropolymerization of furyl-bromopyridine monomers.

-

Green Synthesis: Explore biocatalytic routes using engineered oxidoreductases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume